![molecular formula C12H11NO3S B14359312 [2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid CAS No. 91526-23-7](/img/structure/B14359312.png)
[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid
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Overview
Description
[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
One common method involves the reaction of aromatic ketones with bromine in acetic acid or chloroform, followed by a Hantzsch reaction with thiourea . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of [2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to [2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
91526-23-7 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[2-methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H11NO3S/c1-16-11-8(7-10(14)15)3-2-4-9(11)12-13-5-6-17-12/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
AHJSQTWDBVSNJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1C2=NC=CS2)CC(=O)O |
Origin of Product |
United States |
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